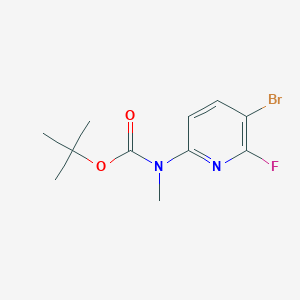

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate

Description

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate is a halogenated pyridine derivative featuring a tert-butyl carbamate group at position 2 of the pyridine ring, with bromine and fluorine substituents at positions 5 and 6, respectively. The molecular formula is C₁₁H₁₃BrFN₂O₂, and its molecular weight is approximately 315.1 g/mol. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogen substituents for cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization .

Properties

Molecular Formula |

C11H14BrFN2O2 |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15(4)8-6-5-7(12)9(13)14-8/h5-6H,1-4H3 |

InChI Key |

AQCGIQHQCAUEPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Methodology

The initial step involves introducing a bromine atom selectively at the 5-position of a pyridine ring. This is typically achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

Reaction Conditions

| Parameter | Typical Values | References |

|---|---|---|

| Reagent | N-bromosuccinimide (NBS) | |

| Catalyst | FeBr₃ | |

| Solvent | Acetic acid or dichloromethane | |

| Temperature | 0°C to room temperature | |

| Yield | ~70-85% |

Notes

- Regioselectivity is directed by the pyridine nitrogen, favoring substitution at the 5-position.

- Excess brominating agent can lead to polybromination; thus, stoichiometry control is critical.

Fluorination at the 2-Position

Methodology

The fluorination of the bromopyridine intermediate is achieved via nucleophilic aromatic substitution (SNAr) or via electrophilic fluorination, depending on the substrate's electronic properties.

Common Approaches

- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Nucleophilic fluorination employing potassium fluoride (KF) with phase transfer catalysts under high temperature.

Reaction Conditions

| Method | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor | 25-50°C, 12-24h | 60-75% | |

| Nucleophilic fluorination | KF, phase transfer catalyst | 100-150°C | 50-65% |

Notes

- Electrophilic fluorination offers regioselectivity at the 2-position due to the electron-deficient nature of the pyridine ring.

- The choice of method depends on substrate sensitivity and desired selectivity.

Carbamate Formation at the 3-Position

Methodology

The final step involves coupling the 5-bromo-2-fluoropyridine-3-amine intermediate with tert-butyl carbamate (Boc anhydride). This is achieved via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and a catalytic nucleophile such as 4-dimethylaminopyridine (DMAP).

Reaction Conditions

Procedure

- Dissolve the amino-pyridine intermediate in dry THF.

- Add Boc₂O and catalytic DMAP.

- Stir at room temperature or slight cooling.

- Upon completion, purify via chromatography or recrystallization.

Yield

Typically around 50-70%, depending on reaction optimization.

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Typical Yield | References |

|---|---|---|---|---|---|

| 1 | Bromination | NBS, FeBr₃ | 0°C to RT | 70-85% | |

| 2 | Fluorination | Selectfluor or KF | 25-150°C | 50-75% | |

| 3 | Carbamate formation | Boc₂O, DMAP, base | RT | 50-70% |

Additional Considerations and Optimization Strategies

- Regioselectivity : Controlling the position of substitution is critical; directing effects of the pyridine nitrogen and electronic factors are exploited.

- Purification : Chromatography (silica gel, preparative HPLC) and recrystallization are employed to attain high purity.

- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are standard for reaction progress assessment.

- Safety : Handling of halogenating agents and fluorinating reagents requires appropriate safety protocols.

Research Discoveries and Industrial Relevance

Recent advances highlight the importance of microwave-assisted synthesis to reduce reaction times and improve yields, especially in fluorination steps. Moreover, flow chemistry techniques have been employed to enhance safety and scalability for industrial production.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate undergoes various types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts for cross-coupling reactions.

Scientific Research Applications

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The target compound’s unique 5-bromo-6-fluoro-pyridine scaffold distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations :

- The 5-bromo-6-fluoro substitution in the target compound offers a balance between electron-withdrawing (Br) and directing (F) effects, enabling selective functionalization .

- Methoxy-substituted analogs (e.g., from ) exhibit higher solubility in polar solvents but reduced stability under acidic conditions due to the labile methoxy group.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Biological Activity

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to the class of carbamates, characterized by the presence of a tert-butyl group and a pyridine moiety with halogen substitutions. The unique structural features of this compound suggest various interactions with biological systems, making it a subject of interest in pharmacological research.

- IUPAC Name : this compound

- Molecular Formula : C10H12BrFN2O2

- Molar Mass : 291.12 g/mol

- Density : 1.515 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its carbamate functional group. This group can form covalent bonds with nucleophilic residues in proteins or enzymes, potentially leading to inhibition or modulation of enzymatic activities. The fluorine and bromine substituents on the pyridine ring may enhance the compound's hydrophobic interactions and binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .

- Cell Viability : In studies involving astrocyte cell cultures, the compound demonstrated protective effects against oxidative stress induced by amyloid beta peptides, suggesting potential neuroprotective properties .

- Antioxidant Activity : The compound has been observed to lower levels of malondialdehyde (MDA), a marker for oxidative stress, indicating its role as an antioxidant agent .

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound, researchers treated astrocyte cultures with amyloid beta peptides. The results indicated that the compound significantly improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition assay revealed that this compound effectively inhibited β-secretase activity in vitro. This inhibition correlated with decreased amyloid beta aggregation, highlighting its potential role in preventing neurodegeneration associated with Alzheimer’s disease .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.